molecular formula C10H14N2O2 B176719 Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 118055-06-4

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B176719
CAS No.: 118055-06-4
M. Wt: 194.23 g/mol
InChI Key: UYYNSVHJHJUZRY-UHFFFAOYSA-N
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Description

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that features a pyrazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold in drug discovery .

Scientific Research Applications

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

While the specific mechanism of action of this compound is not explicitly mentioned in the available resources, it has been used in the development of core protein allosteric modulators (CpAMs) for the inhibition of Hepatitis B Virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

Two principal synthetic routes have been reported for the preparation of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .

Comparison with Similar Compounds

Similar Compounds

  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid
  • 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3,6-dicarboxylic acid
  • Methyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate

Uniqueness

This compound is unique due to its specific ester functional group, which can influence its solubility, reactivity, and biological activity. This makes it a versatile scaffold for the development of various bioactive compounds .

Properties

IUPAC Name

ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-7-11-12-6-4-3-5-9(8)12/h7H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYNSVHJHJUZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCCN2N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80556550
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118055-06-4
Record name Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80556550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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